molecular formula C13H16O B6186061 rac-(1R,2S,4S,7R)-2-phenylbicyclo[2.2.1]heptan-7-ol CAS No. 1932618-04-6

rac-(1R,2S,4S,7R)-2-phenylbicyclo[2.2.1]heptan-7-ol

Cat. No.: B6186061
CAS No.: 1932618-04-6
M. Wt: 188.3
InChI Key:
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Description

rac-(1R,2S,4S,7R)-2-phenylbicyclo[221]heptan-7-ol is a chiral compound belonging to the class of bicyclic alcohols It features a bicyclo[221]heptane framework with a phenyl group attached to the second carbon and a hydroxyl group on the seventh carbon

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-(1R,2S,4S,7R)-2-phenylbicyclo[2.2.1]heptan-7-ol typically involves the Diels-Alder reaction, which is a [4+2] cycloaddition reaction between a diene and a dienophile. One common synthetic route is as follows:

    Diels-Alder Reaction: The reaction between cyclopentadiene and styrene oxide under thermal conditions or in the presence of a Lewis acid catalyst such as aluminum chloride yields the bicyclic intermediate.

    Hydrolysis: The intermediate is then subjected to hydrolysis to introduce the hydroxyl group at the seventh carbon position, forming the desired racemic alcohol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors for the Diels-Alder reaction and efficient separation techniques to isolate the product.

Chemical Reactions Analysis

Types of Reactions

rac-(1R,2S,4S,7R)-2-phenylbicyclo[2.2.1]heptan-7-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone using reagents such as chromium trioxide or PCC (Pyridinium chlorochromate).

    Reduction: The phenyl group can be hydrogenated to a cyclohexyl group using hydrogen gas and a palladium catalyst.

    Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride for chlorination or tosyl chloride for tosylation.

Common Reagents and Conditions

    Oxidation: Chromium trioxide in acetic acid, PCC in dichloromethane.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Thionyl chloride in pyridine, tosyl chloride in the presence of a base.

Major Products

    Oxidation: 2-phenylbicyclo[2.2.1]heptan-7-one.

    Reduction: 2-cyclohexylbicyclo[2.2.1]heptan-7-ol.

    Substitution: 7-chloro-2-phenylbicyclo[2.2.1]heptane, 7-tosyl-2-phenylbicyclo[2.2.1]heptane.

Scientific Research Applications

Chemistry

In organic synthesis, rac-(1R,2S,4S,7R)-2-phenylbicyclo[2.2.1]heptan-7-ol is used as a chiral building block for the synthesis of more complex molecules. Its rigid bicyclic structure makes it a valuable scaffold in the design of new compounds with specific stereochemical requirements.

Biology and Medicine

This compound has potential applications in medicinal chemistry, particularly in the development of drugs targeting specific biological pathways. Its unique structure allows for the exploration of new interactions with biological targets, potentially leading to the discovery of novel therapeutic agents.

Industry

In the materials science field, this compound can be used as a precursor for the synthesis of polymers and other materials with desirable mechanical and thermal properties.

Mechanism of Action

The mechanism by which rac-(1R,2S,4S,7R)-2-phenylbicyclo[2.2.1]heptan-7-ol exerts its effects depends on its specific application. In medicinal chemistry, it may interact with enzymes or receptors, modulating their activity through binding interactions. The bicyclic structure provides a rigid framework that can enhance binding specificity and affinity.

Comparison with Similar Compounds

Similar Compounds

    2-phenylbicyclo[2.2.1]heptan-2-ol: Similar structure but with the hydroxyl group on the second carbon.

    2-phenylbicyclo[2.2.1]heptane: Lacks the hydroxyl group, making it less reactive in certain chemical transformations.

    7-oxabicyclo[2.2.1]heptan-2-ol: Contains an oxygen bridge, altering its chemical properties and reactivity.

Uniqueness

rac-(1R,2S,4S,7R)-2-phenylbicyclo[2.2.1]heptan-7-ol is unique due to the specific placement of the phenyl and hydroxyl groups, which confer distinct stereochemical and electronic properties. This makes it particularly useful in applications requiring precise control over molecular interactions and reactivity.

Properties

CAS No.

1932618-04-6

Molecular Formula

C13H16O

Molecular Weight

188.3

Purity

95

Origin of Product

United States

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